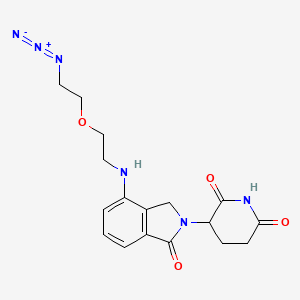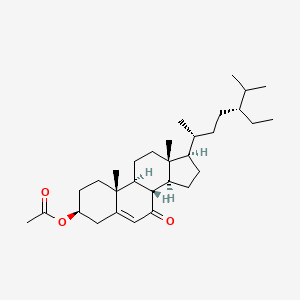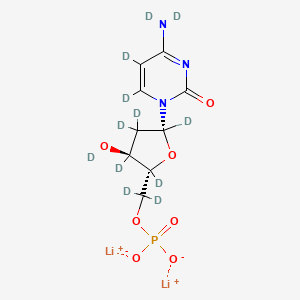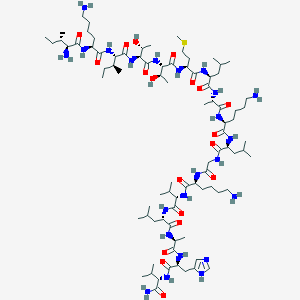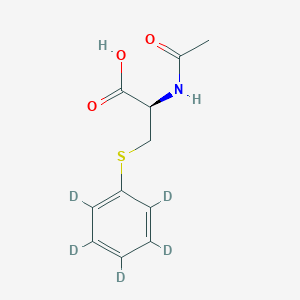
S-Phenyl-d5-mercapturic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl-d5-mercapturic Acid: is a deuterated analog of S-Phenylmercapturic Acid. It is a stable isotope-labeled compound with the molecular formula C11H8D5NO3S and a molecular weight of 244.32 g/mol . This compound is primarily used in scientific research as a metabolite and tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Phenyl-d5-mercapturic Acid can be synthesized through the reaction of deuterated benzene with cysteine. The reaction involves the formation of a thioether bond between the phenyl group and the cysteine residue. The reaction conditions typically include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated benzene, followed by its reaction with cysteine under controlled conditions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl-d5-mercapturic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
S-Phenyl-d5-mercapturic Acid is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in analytical chemistry.
Biology: It serves as a biomarker for benzene exposure in humans, aiding in the study of benzene metabolism and toxicity.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new drugs and the study of drug interactions.
Mécanisme D'action
The mechanism of action of S-Phenyl-d5-mercapturic Acid involves its incorporation into metabolic pathways as a stable isotope-labeled analog. It acts as a tracer, allowing researchers to track the metabolism and distribution of compounds in biological systems. The deuterium atoms in the compound provide a distinct signal in mass spectrometry, facilitating accurate quantitation .
Comparaison Avec Des Composés Similaires
S-Phenylmercapturic Acid: The non-deuterated analog of S-Phenyl-d5-mercapturic Acid.
S-Benzylmercapturic Acid: Another mercapturic acid derivative with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a biomarker for benzene exposure .
Propriétés
Formule moléculaire |
C11H13NO3S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i2D,3D,4D,5D,6D |
Clé InChI |
CICOZWHZVMOPJS-ZYMAPILLSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@@H](C(=O)O)NC(=O)C)[2H])[2H] |
SMILES canonique |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
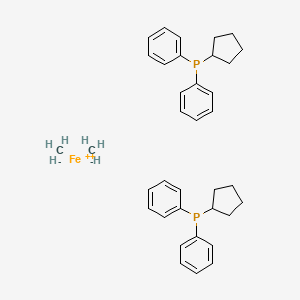
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)

